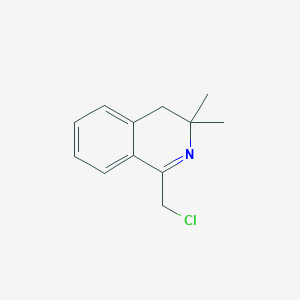

1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline

Übersicht

Beschreibung

1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline is an organic compound belonging to the class of isoquinolines. This compound is characterized by the presence of a chloromethyl group attached to the isoquinoline ring system, which is further substituted with two methyl groups at the 3-position. The structural uniqueness of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline typically involves the chloromethylation of 3,3-dimethyl-3,4-dihydroisoquinoline. This can be achieved through the reaction of the parent isoquinoline with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate hydroxymethyl compound, which is subsequently converted to the chloromethyl derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the chloromethylation process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

Oxidation: The compound can be oxidized to form isoquinoline N-oxides under specific conditions using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound to its corresponding methyl derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

Substitution Products: Amino, thiol, and alkoxy derivatives.

Oxidation Products: Isoquinoline N-oxides.

Reduction Products: Methyl-substituted isoquinolines.

Wissenschaftliche Forschungsanwendungen

A. Antimicrobial Activity

Research has indicated that derivatives of 3,4-dihydroisoquinolines, including 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline, exhibit significant antimicrobial properties. The presence of the chlorine atom is believed to contribute to the antibacterial and antifungal activities observed in related compounds. Studies have shown that these derivatives can inhibit the growth of several pathogenic bacteria and fungi.

B. Neurological Effects

Recent studies suggest that compounds similar to this compound may influence neurotransmitter systems. For example, research on isoquinoline derivatives has demonstrated their ability to modulate serotonin (5-HT) receptors, which are crucial in treating conditions like depression and anxiety. The compound's interaction with muscarinic acetylcholine receptors also suggests potential applications in managing gastrointestinal disorders .

A. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis .

B. Rearrangement Reactions

The compound has been utilized in various rearrangement reactions to create novel fused-ring structures. For instance, studies have explored its application in the synthesis of dihydropyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions with electron-deficient allenes . This method not only demonstrates the compound's utility but also highlights its role in developing new classes of biologically active compounds.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various isoquinoline derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that compounds with chloromethyl groups exhibited enhanced activity compared to their non-chlorinated counterparts. This finding underscores the importance of structural modifications in developing effective antimicrobial agents.

Case Study 2: Neurological Applications

In a pharmacological study focusing on gastrointestinal motility disorders, researchers tested the effects of this compound on isolated smooth muscle tissues. The compound was found to significantly modulate contractile activity through interactions with muscarinic receptors and serotonin pathways. These results suggest potential therapeutic applications for treating functional gastrointestinal disturbances .

Wirkmechanismus

The mechanism of action of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential use in drug development and chemical biology.

Vergleich Mit ähnlichen Verbindungen

1-(Chloromethyl)-3,4-dihydroisoquinoline: Lacks the additional methyl groups, leading to different reactivity and applications.

1-(Bromomethyl)-3,3-dimethyl-3,4-dihydroisoquinoline: Similar structure but with a bromine atom, which can influence its chemical behavior.

3,3-Dimethyl-3,4-dihydroisoquinoline: The parent compound without the chloromethyl group, used in different synthetic contexts.

Uniqueness: 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloromethyl and dimethyl groups enhances its versatility as a synthetic intermediate and its potential in various applications.

Biologische Aktivität

1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological activities. The information is synthesized from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{12}H_{14}ClN

- Molecular Weight : 221.70 g/mol

This compound features a chloromethyl group attached to a dimethyl-substituted dihydroisoquinoline framework, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit varied antimicrobial activities. A study on related compounds found that modifications in the isoquinoline structure could enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance:

- Activity against Staphylococcus aureus : Compounds similar to this compound demonstrated significant activity against methicillin-resistant strains (MRSA) .

- Mechanism of Action : The presence of halogen substituents (like chlorine) in the structure has been correlated with increased antibacterial activity due to enhanced lipophilicity and interaction with bacterial membranes .

Anticancer Activity

The anticancer potential of isoquinoline derivatives has been explored in several studies. For this compound:

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity was evaluated using MTT assays, revealing promising results .

- Mechanisms : The compound's mechanism may involve the induction of apoptosis in cancer cells through the modulation of apoptotic pathways .

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, other biological activities have been reported:

- Antioxidant Activity : Isoquinolines have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of isoquinoline derivatives:

- Synthesis and Evaluation : A systematic study synthesized various substituted isoquinolines and assessed their biological activities. The results indicated that structural modifications significantly influenced their efficacy against microbial pathogens .

- Structure-Activity Relationship (SAR) : Research has shown that the introduction of different substituents at specific positions on the isoquinoline ring can enhance biological activity. For example, chlorination at the 1-position was linked with improved antibacterial properties .

Data Summary

Eigenschaften

IUPAC Name |

1-(chloromethyl)-3,3-dimethyl-4H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c1-12(2)7-9-5-3-4-6-10(9)11(8-13)14-12/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSVZFOMFDMCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=N1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351573 | |

| Record name | 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146304-90-7 | |

| Record name | 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline in medicinal chemistry research?

A: this compound is not studied for its direct biological activity but serves as a crucial building block in synthesizing various derivatives. Research indicates that reacting this compound with different phenols under phase-transfer catalysis conditions yields 1-aryloxymethyl-3,4-dihydroisoquinoline derivatives. These derivatives have shown potential anticoagulant effects [, ].

Q2: What are the structural characteristics of this compound?

A: While the provided research abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they highlight its role as a starting material in organic synthesis [, ]. Its structure, containing a chloromethyl group, allows for nucleophilic substitution reactions, leading to the synthesis of diversely substituted dihydroisoquinoline derivatives. Further investigation into publicly available chemical databases or scientific literature could provide the desired structural information.

Q3: How does the structure of derivatives synthesized from this compound influence their biological activity?

A: The research suggests a structure-activity relationship (SAR) concerning the synthesized derivatives. Specifically, replacing the chloromethyl group of this compound with aroyl groups leads to 1-aroylmethylisoquinolines, which exhibit a hemostatic effect. In contrast, incorporating aryloxymethyl groups results in 1-aryloxymethyl-3,4-dihydroisoquinolines, exhibiting an anticoagulant effect [, ]. This difference highlights the impact of structural modifications on the biological activity of these dihydroisoquinoline derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.